2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide
Description
2-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with a 4-fluorophenyl group at position 6 and an N-phenylacetamide moiety at position 2. This scaffold is of significant pharmacological interest due to its structural similarity to bioactive molecules targeting enzymes such as aldose reductase (AR) and kinases like VEGFR2 . The compound is synthesized via condensation reactions involving intermediates such as 2-[6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide and substituted isothiocyanates or aromatic aldehydes . Its molecular formula is C₁₉H₁₄FN₃OS, with a molecular weight of 367.85 g/mol .
Propriétés
IUPAC Name |
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3OS/c20-14-8-6-13(7-9-14)17-11-23-16(12-25-19(23)22-17)10-18(24)21-15-4-2-1-3-5-15/h1-9,11-12H,10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZGHGLKNXBRFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Cyclization Reaction
In a refluxing ethanol solution, 2-aminothiazole reacts with 4-fluorophenacyl bromide to form 6-(4-fluorophenyl)imidazo[2,1-b]thiazole (Compound A). This cyclization proceeds via nucleophilic attack of the thiazole amine on the α-carbon of the phenacyl bromide, followed by intramolecular dehydration.
Reaction Conditions
- Solvent: Absolute ethanol
- Temperature: Reflux (78–80°C)
- Duration: 18–20 hours
- Yield: 85–90%
Characterization Data
- FT-IR (KBr): 3050 cm⁻¹ (C-H aromatic), 1600 cm⁻¹ (C=N), 1250 cm⁻¹ (C-F).
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-2), 7.89–7.45 (m, 4H, Ar-H), 6.95 (s, 1H, H-5).
Introduction of the Acetyl Group at Position 3
The next step involves functionalizing the imidazo[2,1-b]thiazole core with an acetyl moiety.
Alkylation with Ethyl Bromoacetate
Compound A undergoes alkylation using ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) to yield ethyl [6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl]acetate (Compound B).
Reaction Conditions
- Base: K₂CO₃
- Solvent: Dimethylformamide (DMF)
- Temperature: 80°C
- Duration: 12 hours
- Yield: 75–80%
Characterization Data
- ¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 152.1 (C-2), 134.5–116.2 (Ar-C), 61.5 (OCH₂CH₃), 40.8 (CH₂COO).
Hydrolysis of the Ester to Carboxylic Acid
The ethyl ester (Compound B) is hydrolyzed to the corresponding carboxylic acid (Compound C) to enable amide bond formation.
Basic Hydrolysis
A solution of Compound B in tetrahydrofuran (THF) and water is treated with lithium hydroxide monohydrate to yield [6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid (Compound C).
Reaction Conditions
- Base: LiOH·H₂O
- Solvent: THF/H₂O (3:1)
- Temperature: Room temperature
- Duration: 6 hours
- Yield: 90–95%
Characterization Data
Formation of the Acetamide Moiety
The carboxylic acid (Compound C) is converted to the target acetamide via coupling with aniline.
Amide Coupling Using EDCI/HOBt
Compound C is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dry DMF, followed by reaction with aniline to form 2-[6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl]-N-phenylacetamide (Target Compound).
Reaction Conditions
- Coupling agents: EDCI (1.2 equiv), HOBt (1.2 equiv)
- Base: Triethylamine (3 equiv)
- Solvent: Dry DMF
- Temperature: 0°C → Room temperature
- Duration: 12 hours
- Yield: 65–70%
Characterization Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.12 (s, 1H, NH), 8.25 (s, 1H, H-2), 7.92–7.50 (m, 9H, Ar-H), 4.12 (s, 2H, CH₂).
- LC-MS (ESI): m/z 392.1 [M+H]⁺.
Optimization and Alternative Routes
Acid Chloride Mediated Coupling
An alternative pathway involves converting Compound C to its acid chloride using thionyl chloride , followed by reaction with aniline in dichloromethane.
Reaction Conditions
- Chlorinating agent: SOCl₂
- Solvent: DCM
- Temperature: Reflux
- Yield: 60–65%
Microwave-Assisted Synthesis
Microwave irradiation (140°C, 10 minutes) accelerates the amidation step, improving yield to 75%.
Analytical Characterization Summary
| Parameter | Data |
|---|---|
| Melting Point | 218–220°C (decomposition) |
| HPLC Purity | ≥98% (C18 column, acetonitrile/water) |
| X-ray Crystallography | Confirms planar imidazo[2,1-b]thiazole core and acetamide conformation |
Analyse Des Réactions Chimiques
Types of Reactions
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activities, particularly against leukemia and prostate cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells by causing mitochondrial membrane depolarization and multicaspase activation . Molecular docking studies have also revealed its binding affinity to DNA and caspase-3, suggesting its role in disrupting cellular processes .
Comparaison Avec Des Composés Similaires
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 4-fluorophenyl substituent enhances metabolic stability compared to 4-chlorophenyl analogs, as fluorine’s electronegativity improves membrane permeability .
- Aromatic vs.
- Thioamide Derivatives : Introduction of a thioamide group (e.g., compound 3d in ) significantly boosts aldose reductase inhibition (IC₅₀ = 0.42 µM) compared to acetamide derivatives, likely due to enhanced hydrogen bonding with the enzyme’s active site .
Pharmacological Activity Comparison
Cytotoxic Activity
- This suggests that chloro substituents may enhance kinase binding via hydrophobic interactions .
- Antiproliferative Effects : The 4-methoxybenzyl-piperazine-substituted analog (compound 5l) showed potent activity against MDA-MB-231 breast cancer cells (IC₅₀ = 1.4 µM), outperforming the reference drug sorafenib (IC₅₀ = 5.2 µM). The methoxy group’s electron-donating properties may facilitate π-π stacking with receptor residues .
Enzyme Inhibition
- Aldose Reductase (AR) : The 4-bromophenyl-thioamide derivative (compound 3d) exhibited the highest AR inhibition (IC₅₀ = 0.42 µM) among tested analogs, highlighting the critical role of bromine’s van der Waals interactions and the thioamide’s sulfur atom in enzyme binding .
Activité Biologique
The compound 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide is part of a broader class of imidazo[2,1-b]thiazole derivatives known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, cytotoxic effects on cancer cell lines, and potential therapeutic applications.
- Molecular Formula : C20H15FN4S
- Molecular Weight : 362.42 g/mol
- IUPAC Name : 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide
Research indicates that compounds with imidazo[2,1-b]thiazole scaffolds exhibit multiple mechanisms of action:
- Inhibition of Kinases : Similar compounds have been shown to inhibit focal adhesion kinase (FAK), which is crucial in cancer cell migration and survival .
- Cell Cycle Arrest and Apoptosis Induction : Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines by disrupting cell cycle progression .
- Antiviral Activity : Some derivatives have shown moderate antiviral properties against RNA viruses, suggesting a potential role in treating viral infections .
Anticancer Activity
Several studies have highlighted the anticancer potential of imidazo[2,1-b]thiazole derivatives:
| Cell Line | IC50 Value (μM) | Effect Observed |
|---|---|---|
| MDA-MB-231 (Breast) | 1.65 | Induces apoptosis and cell cycle arrest |
| A431 (Skin) | 2.0 | Inhibits proliferation and migration |
| H1299 (Lung) | 3.5 | Significant reduction in cell viability |
These findings suggest that the compound may be particularly effective against breast cancer cells, as evidenced by its ability to induce apoptosis and halt cell cycle progression at the G0/G1 phase .
Antimicrobial and Antiviral Properties
Imidazo[2,1-b]thiazole derivatives have also been evaluated for their antimicrobial and antiviral activities:
- Antiviral Testing : Certain derivatives exhibited EC50 values against vesicular stomatitis virus, indicating potential as antiviral agents .
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains, supporting their use in infectious disease management .
Study on FAK Inhibition
A study focused on new imidazo[2,1-b][1,3,4]thiadiazole compounds demonstrated significant inhibition of FAK phosphorylation in pancreatic cancer models. The results indicated that these compounds could enhance the efficacy of existing chemotherapeutics like gemcitabine by increasing the expression of key transporters involved in drug uptake .
Evaluation of Antitumor Activity
In another study assessing a series of imidazo[2,1-b]thiazole derivatives, compounds were evaluated for their cytotoxic effects on mesothelioma cell lines. The most promising candidates showed IC50 values ranging from 0.59 to 2.81 μM and were associated with reduced phospho-FAK levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
